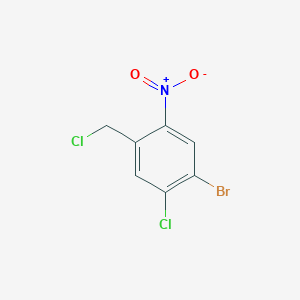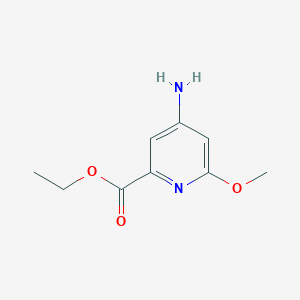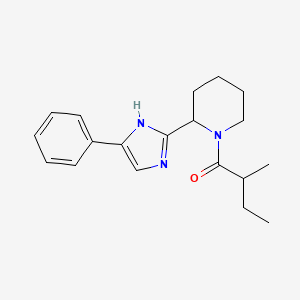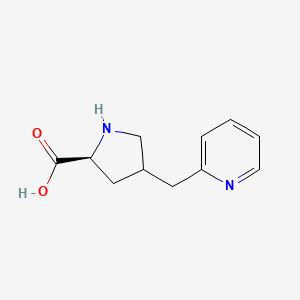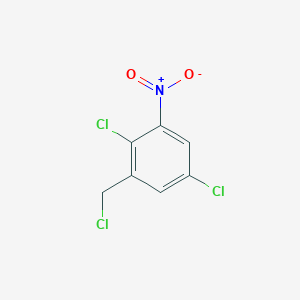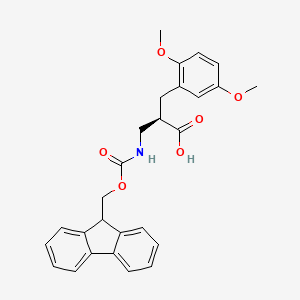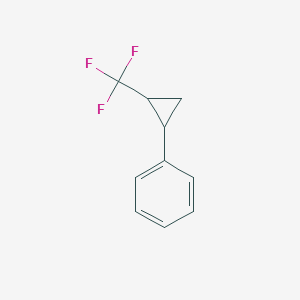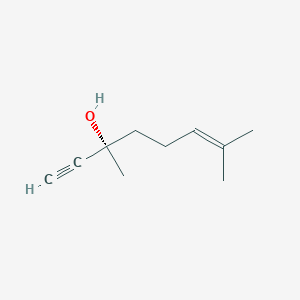
(3S)-3,7-Dimethyl-6-octen-1-yn-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3S)-3,7-Dimethyl-6-octen-1-yn-3-ol is an organic compound with a unique structure characterized by the presence of both an alkyne and an alcohol functional group. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its versatile reactivity and potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3,7-Dimethyl-6-octen-1-yn-3-ol typically involves the use of starting materials such as 3,7-dimethyl-6-octen-1-yne and appropriate reagents to introduce the hydroxyl group at the desired position. One common method involves the use of a Grignard reagent, which reacts with an aldehyde or ketone to form the alcohol. The reaction conditions often include anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and catalytic processes can be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
(3S)-3,7-Dimethyl-6-octen-1-yn-3-ol undergoes various types of chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form aldehydes or ketones using oxidizing agents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: The alkyne group can be reduced to an alkene or alkane using hydrogenation catalysts like Pd/C (Palladium on carbon).
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like tosyl chloride (TsCl) or thionyl chloride (SOCl2).
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or Jones reagent.
Reduction: Pd/C, Lindlar’s catalyst, or NaBH4 (Sodium borohydride).
Substitution: TsCl, SOCl2, or PBr3 (Phosphorus tribromide).
Major Products Formed
Oxidation: Aldehydes or ketones.
Reduction: Alkenes or alkanes.
Substitution: Alkyl halides or other substituted derivatives.
科学研究应用
(3S)-3,7-Dimethyl-6-octen-1-yn-3-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
作用机制
The mechanism by which (3S)-3,7-Dimethyl-6-octen-1-yn-3-ol exerts its effects depends on its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may involve the disruption of microbial cell membranes or inhibition of key enzymes. The presence of both alkyne and alcohol functional groups allows it to participate in various biochemical reactions, potentially leading to the formation of reactive intermediates that can interact with biological molecules.
相似化合物的比较
Similar Compounds
3,7-Dimethyl-6-octen-1-yl formate: Similar structure but with a formate ester group instead of an alcohol.
(1S,3S)-3-acetoxymethyl-1-(2-acetoxyvinyl)-2,2-dimethylcyclopropane: Contains similar functional groups but with a cyclopropane ring.
Uniqueness
(3S)-3,7-Dimethyl-6-octen-1-yn-3-ol is unique due to the combination of an alkyne and an alcohol functional group in its structure, which imparts distinct reactivity and potential biological activities. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various applications in research and industry.
属性
CAS 编号 |
125411-11-2 |
|---|---|
分子式 |
C10H16O |
分子量 |
152.23 g/mol |
IUPAC 名称 |
(3S)-3,7-dimethyloct-6-en-1-yn-3-ol |
InChI |
InChI=1S/C10H16O/c1-5-10(4,11)8-6-7-9(2)3/h1,7,11H,6,8H2,2-4H3/t10-/m1/s1 |
InChI 键 |
YWTIDNZYLFTNQQ-SNVBAGLBSA-N |
手性 SMILES |
CC(=CCC[C@@](C)(C#C)O)C |
规范 SMILES |
CC(=CCCC(C)(C#C)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Ethyl 2-(difluoromethyl)benzo[d]thiazole-6-carboxylate](/img/structure/B12959011.png)


![6-(Trifluoromethyl)imidazo[1,2-A]pyrimidine-3-carboxylic acid](/img/structure/B12959026.png)
